Pyridine, 3-(triethoxysilyl)-

Descripción general

Descripción

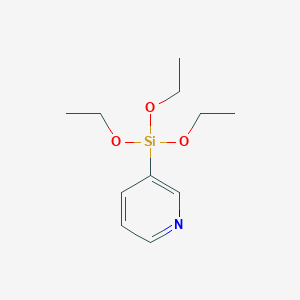

Pyridine, 3-(triethoxysilyl)-: is an organosilicon compound with the molecular formula C11H19NO3Si. It is a colorless to slightly yellow liquid with a faint odor . This compound is notable for its combination of a pyridine ring and a triethoxysilyl group, making it useful in various chemical applications, particularly in surface modification and as a coupling agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(triethoxysilyl)- typically involves the reaction of pyridine with triethoxysilane in the presence of a catalyst. One common method includes the use of a Grignard reagent, where pyridine is reacted with magnesium to form a pyridyl magnesium bromide, which is then treated with triethoxysilane .

Industrial Production Methods: Industrial production of Pyridine, 3-(triethoxysilyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the reaction efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine, 3-(triethoxysilyl)- undergoes various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the pyridine ring or the triethoxysilyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or halides can be used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

Material Science Applications

Silane Coupling Agent

Pyridine, 3-(triethoxysilyl)- functions as a silane coupling agent, which is crucial for enhancing the adhesion between organic polymers and inorganic materials. The triethoxysilyl group can hydrolyze to form silanol (Si-OH) groups that bond covalently with hydroxyl groups on surfaces like glass or metal oxides. This property is particularly useful in the development of composite materials where strong interfacial adhesion is required.

Surface Modification

The compound can modify surfaces to improve their chemical and physical properties. For instance, it can enhance the hydrophobicity or hydrophilicity of surfaces depending on the application. This modification is beneficial in various industries, including coatings and electronics.

Catalytic Applications

Catalyst Support

Due to its ability to form strong bonds with silica and other inorganic materials, Pyridine, 3-(triethoxysilyl)- is employed as a support for catalysts. The siloxane functionalities facilitate the stabilization of metal catalysts on silica surfaces, enhancing their performance in various chemical reactions.

Biocatalysis and Organocatalysis

Research has indicated that pyridine derivatives can act as effective catalysts in organic transformations. The nitrogen atom in the pyridine ring can participate in catalytic cycles, making these compounds valuable in synthetic organic chemistry . For example, they have been utilized in the synthesis of triarylpyridines through cooperative vinylogous anomeric-based oxidation mechanisms, demonstrating their versatility and efficiency as catalysts .

Biological and Medicinal Applications

Pharmaceutical Development

Pyridine derivatives are known for their diverse biological activities. Pyridine, 3-(triethoxysilyl)- has potential applications in drug development due to its ability to interact with biological targets. Compounds containing pyridine rings have been associated with anti-cancer, anti-inflammatory, and anti-viral activities .

Drug Delivery Systems

The incorporation of Pyridine, 3-(triethoxysilyl)- into drug delivery systems may enhance the solubility and stability of pharmaceuticals. Its silane functionality allows for the functionalization of nanoparticles or liposomes used in targeted drug delivery applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Pyridine, 3-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense with hydroxyl groups on surfaces, creating a stable bond. This property is particularly useful in surface modification and coupling applications .

Comparación Con Compuestos Similares

Pyridine: A basic heterocyclic organic compound with a similar structure but without the triethoxysilyl group.

Triethoxysilane: An organosilicon compound without the pyridine ring.

Uniqueness: Pyridine, 3-(triethoxysilyl)- is unique due to its combination of a pyridine ring and a triethoxysilyl group, which imparts both the chemical reactivity of pyridine and the surface-modifying properties of triethoxysilane. This dual functionality makes it particularly valuable in applications requiring both organic and inorganic characteristics .

Actividad Biológica

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the biological activity of Pyridine, 3-(triethoxysilyl)- , a compound characterized by the presence of a pyridine ring and triethoxysilyl group. The following sections will detail its synthesis, biological evaluations, and potential applications.

Synthesis of Pyridine, 3-(triethoxysilyl)-

The synthesis of Pyridine, 3-(triethoxysilyl)- typically involves the reaction of pyridine derivatives with triethoxysilane under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial activity . Research indicates that the incorporation of the triethoxysilyl group enhances the solubility and bioavailability of pyridine compounds, leading to improved efficacy against various pathogens:

- Gram-positive Bacteria : Studies have shown that certain pyridine derivatives exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Gram-negative Bacteria : The compound also demonstrates activity against Gram-negative bacteria, although typically at higher concentrations compared to Gram-positive strains .

Antiviral Activity

The antiviral potential of pyridine derivatives has been explored in the context of emerging viral threats. Compounds containing the pyridine nucleus have shown promise in inhibiting viral replication through various mechanisms:

- Mechanism of Action : Pyridine derivatives may interfere with viral entry or replication processes by targeting specific viral proteins or host cell receptors .

- Case Studies : Recent studies have highlighted the efficacy of pyridine-based compounds against RNA viruses, including coronaviruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridine derivatives:

- Functional Groups : The presence of additional functional groups such as hydroxyl or amino groups can significantly enhance antimicrobial and antiviral activities by improving binding affinity to biological targets .

- Silylation Effects : The triethoxysilyl group not only improves solubility but may also aid in cellular uptake and interaction with biomolecules .

Data Table: Biological Activity Overview

| Activity Type | Target Organisms | Observed Efficacy | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant | , |

| Antimicrobial | Escherichia coli | Moderate | , |

| Antiviral | SARS-CoV-2 | Promising | , |

Case Studies

-

Antimicrobial Evaluation :

A study conducted on a series of pyridine derivatives including Pyridine, 3-(triethoxysilyl)- revealed that compounds with silylation showed enhanced activity against S. aureus, with minimum inhibitory concentrations (MIC) significantly lower than those without silylation. -

Antiviral Screening :

In vitro assays demonstrated that Pyridine, 3-(triethoxysilyl)- exhibited inhibitory effects on viral replication in cell cultures infected with coronaviruses. Further mechanistic studies suggested interference with viral entry mechanisms.

Propiedades

IUPAC Name |

triethoxy(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-8-7-9-12-10-11/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBKHNYWLUTKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CN=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459860 | |

| Record name | Pyridine, 3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129663-08-7 | |

| Record name | Pyridine, 3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.